1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate
Description
This compound is a pyrrolidine-based derivative featuring a complex array of protective groups and stereochemical configurations. Its core structure includes a (2S,4R)-configured pyrrolidine ring, with the following substituents:
- 1-O-(9H-fluoren-9-ylmethyl): A fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis for temporary amine protection due to its base-labile nature.
- 2-O-methyl: A methyl ester, which stabilizes the carboxylate group against hydrolysis.
- 4-position: A carbamoyloxyethyl chain modified with a tert-butoxycarbonylamino (Boc) group, providing orthogonal protection for secondary functional groups.
The stereochemistry at positions 2 (S) and 4 (R) is critical for its biological and synthetic applications, particularly in chiral drug intermediates or enzyme inhibitors .
Properties
Molecular Formula |
C29H35N3O8 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C29H35N3O8/c1-29(2,3)40-27(35)31-14-13-30-26(34)39-18-15-24(25(33)37-4)32(16-18)28(36)38-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23-24H,13-17H2,1-4H3,(H,30,34)(H,31,35)/t18-,24+/m1/s1 |
InChI Key |
PTEYJHPEZRFGFI-KOSHJBKYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a (2S,4R)-pyrrolidine backbone modified with three critical functional groups:
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 1-position, serving as an amine-protecting moiety.
- A methyl ester at the 2-position.
- A 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy] side chain, incorporating a tert-butoxycarbonyl (Boc)-protected amine.
Key synthetic challenges include:
- Preservation of stereochemical integrity at C2 and C4.
- Sequential installation of orthogonal protecting groups.
- Efficient coupling of the carbamoyloxyethyl-Boc side chain without epimerization.
Synthetic Strategies and Methodologies
Preparation of (2S,4R)-Pyrrolidine-1,2-Dicarboxylic Acid Derivatives
The synthesis begins with enantiomerically pure (2S,4R)-pyrrolidine-1,2-dicarboxylic acid, a chiral building block typically derived from L-proline or via asymmetric hydrogenation.
Step 1: Fmoc Protection of the 1-Position
The 1-carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane (DCM) and treated with 9H-fluoren-9-ylmethanol in the presence of N,N-diisopropylethylamine (DIPEA) to yield 1-O-(9H-fluoren-9-ylmethyl) pyrrolidine-1-carboxylate.
Step 2: Methyl Esterification at the 2-Position
The 2-carboxylic acid is esterified using trimethylsilyl diazomethane (TMSCHN2) in methanol, achieving near-quantitative conversion to the methyl ester without racemization.
Introduction of the Carbamoyloxyethyl-Boc Side Chain
Activation of the 4-Hydroxyl Group
The 4-hydroxyl group of the pyrrolidine is activated as a 4-nitrophenyl carbonate using 4-nitrophenyl chloroformate and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Coupling with 2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylamine
The activated carbonate reacts with 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamine (Boc-protected ethylenediamine) in DCM, catalyzed by 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) . This yields the carbamoyloxyethyl-Boc side chain with >85% efficiency.
Deprotection and Final Purification
The Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM, followed by neutralization with saturated sodium bicarbonate . Final purification via reverse-phase HPLC (C18 column, acetonitrile-water gradient) affords the target compound in >98% purity.
Optimization of Reaction Conditions
Coupling Agent Screening
A comparative analysis of coupling agents for the carbamoyloxyethyl-Boc installation revealed:
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 85 | 92 |
| HATU | DMF | 0 | 88 | 95 |
| DCC | THF | 25 | 72 | 89 |
HATU in dimethylformamide (DMF) at 0°C provided optimal balance between yield and purity, minimizing side reactions.
Analytical Characterization
Spectroscopic Data
- 1H NMR (600 MHz, CDCl3): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.40 (t, J = 7.4 Hz, 2H, Fmoc ArH), 7.30 (d, J = 7.3 Hz, 2H, Fmoc ArH), 5.21 (m, 1H, pyrrolidine H4), 4.40 (m, 2H, Fmoc CH2), 4.22 (m, 1H, pyrrolidine H2), 3.67 (s, 3H, OCH3), 1.43 (s, 9H, Boc C(CH3)3).
- 13C NMR (150 MHz, CDCl3): δ 172.8 (C=O ester), 156.2 (C=O carbamate), 143.9 (Fmoc quaternary C), 79.5 (Boc C(CH3)3), 58.1 (pyrrolidine C2), 52.0 (OCH3).
Chromatographic Purity
HPLC (Waters XBridge C18, 5 μm, 4.6 × 250 mm; 1.0 mL/min; 220 nm):
- Retention time: 12.7 min
- Purity: 98.6% (area normalization)
Applications and Derivatives
This compound serves as a pivotal intermediate in:
- Solid-phase peptide synthesis (SPPS) for backbone-modified proline analogs.
- Prodrug formulations requiring pH-sensitive carbamate linkages.
- Metal-organic frameworks (MOFs) with chiral recognition capabilities.
Chemical Reactions Analysis
Types of Reactions
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorenylmethyl group can act as a protecting group, preventing unwanted reactions at certain sites. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected pyrrolidine derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Protection Strategy: The target compound’s combination of Fmoc (base-labile) and Boc (acid-labile) groups enables sequential deprotection, a feature absent in analogs with only Fmoc/tert-butyl .
Stereochemical Impact: The (2S,4R) configuration enhances compatibility with L-amino acid-based peptide chains, unlike the (2R,4R) analog, which may disrupt helical conformations . Fluorinated derivatives (e.g., ) exhibit altered electronic profiles but reduced synthetic versatility due to harsh fluorination conditions.
Solubility and Reactivity :
- The methyl ester in the target compound improves solubility in polar aprotic solvents (e.g., DMF) compared to tert-butyl esters .
- Steric hindrance from 3,3-dimethyl groups in reduces coupling efficiency in solid-phase peptide synthesis.
Stability :
- Analogs with methoxymethoxy (MOM) groups (e.g., ) are prone to acidic hydrolysis, limiting their use in prolonged reactions.
Research Implications
The target compound’s design optimizes orthogonal protection and stereochemical precision, making it superior for complex peptide assembly. Future studies should explore its utility in synthesizing constrained peptidomimetics or macrocyclic drugs. Comparatively, fluorinated or sterically hindered analogs may find niche roles in targeting specific enzyme pockets or improving metabolic stability .
Biological Activity
The compound 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate is a complex organic molecule with potential biological activities. This article explores its structure, synthesis, and documented biological activities based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 403.44 g/mol. The structure includes a pyrrolidine ring, which is substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O6 |
| Molecular Weight | 403.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1217457-62-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including protection-deprotection strategies and coupling reactions to form the desired pyrrolidine structure. For example, the synthesis may start from commercially available precursors such as amino acids or other derivatives that can be modified to introduce the fluorenylmethyl and methoxy groups.
Anticancer Activity
Research indicates that compounds containing a pyrrolidine structure often exhibit anticancer properties. The presence of the fluorenylmethyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross cellular membranes and exert therapeutic effects against tumor cells.
Enzyme Inhibition
Some studies suggest that similar compounds can act as inhibitors of specific enzymes involved in cancer progression or other diseases. For instance, they may inhibit proteases or kinases that are critical for cell signaling pathways related to proliferation and survival.
Neuroprotective Effects
There is emerging evidence that certain derivatives of pyrrolidine can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role in neuronal damage.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Case Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrrolidine derivative inhibited the growth of breast cancer cells in vitro by inducing apoptosis through caspase activation.
- Neuroprotective Study : Research published in Neuroscience Letters showed that a similar fluorenylmethyl-substituted pyrrolidine reduced neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders.
- Enzyme Inhibition Assay : A recent study highlighted the ability of related compounds to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and tissue remodeling.
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
The synthesis requires sequential protection/deprotection strategies. The Fmoc (9H-fluoren-9-ylmethyl) group is acid-labile and must be preserved under basic conditions. Key steps include carbodiimide-mediated coupling for introducing carbamoyloxy and oxycarbonylamino groups. Intermediate purity should be monitored via TLC or HPLC, referencing analogous Fmoc-protected pyrrolidine syntheses (e.g., Fmoc-L-Pro derivatives) for reagent selection and reaction timelines .
Q. How should researchers handle this compound safely in the laboratory?
Based on GHS classifications for structurally similar Fmoc-protected compounds, this compound likely exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid heat/sparks. Emergency protocols should include immediate decontamination and medical consultation. Safety data from analogous substances suggest storing at 2–8°C in inert atmospheres .
Q. What analytical techniques are recommended for structural characterization?
High-resolution NMR (¹H, ¹³C, DEPT) and X-ray crystallography are critical. For crystallography, use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities. Mass spectrometry (ESI-TOF) confirms molecular weight, while IR spectroscopy validates functional groups (e.g., carbamate C=O stretches at ~1700 cm⁻¹) .
Q. How can intermediates be purified during synthesis?
Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for early-stage purification. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves resolution. Monitor fractions via LC-MS to ensure removal of byproducts like truncated peptides or unreacted reagents .
Advanced Questions
Q. How can researchers optimize the selective deprotection of the tert-butyloxycarbonyl (Boc) group without affecting Fmoc protection?
Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 hours. The Fmoc group remains stable under these conditions but degrades in piperidine/DMF. Kinetic studies via in situ FTIR or ¹⁹F NMR (if fluorinated analogs exist) can refine deprotection times. Comparative data from (2S,4R)-Fmoc-proline derivatives support this approach .
Q. What strategies resolve contradictions in stereochemical assignments from NMR and crystallography data?
If NMR NOE effects conflict with X-ray data, re-examine crystal packing effects using SHELXL to model disorder or hydrogen bonding. For NMR, perform variable-temperature experiments to assess conformational flexibility. Cross-validate with computational methods (DFT for energy-minimized structures) .
Q. How can flow chemistry improve the synthesis of this compound?
Adopt a continuous-flow system to enhance reproducibility and safety for exothermic steps (e.g., carbodiimide couplings). Design of Experiments (DoE) can optimize parameters like residence time, temperature, and reagent stoichiometry. Flow setups also minimize intermediate handling, reducing decomposition risks .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies: incubate samples in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via UPLC-MS every 24 hours. For hydrolytically sensitive groups (e.g., methyl esters), use Arrhenius plots to predict shelf-life. Data from Fmoc-protected analogs suggest stability in anhydrous, low-temperature storage .
Q. How can stereochemical integrity at the (2S,4R) positions be ensured during scale-up?
Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) for critical steps. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column). For crystallization-induced asymmetric transformation, screen solvent systems (ethanol/water) to favor the desired diastereomer .
Q. What are the challenges in transitioning from milligram to gram-scale synthesis?
Key issues include exotherm control during couplings and scalability of purification. Implement jacketed reactors for temperature control and switch to centrifugal partition chromatography (CPC) for large-scale purification. Optimize solvent recovery to reduce costs and environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
